molecular formula C13H17BrN2O2S2 B2461640 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide CAS No. 708993-39-9

4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide

Cat. No. B2461640
CAS RN: 708993-39-9
M. Wt: 377.32
InChI Key: VXUPHGUDXRHELI-UHFFFAOYSA-N
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Description

4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as BCTB and is used as a tool in various biochemical and physiological experiments. BCTB is a potent transient receptor potential ankyrin 1 (TRPA1) antagonist that has been shown to have a significant impact on TRPA1-mediated pain pathways.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the normal functioning of the cells . This interaction could potentially inhibit the growth of the cells or induce cell death, but the specific interactions and changes need to be studied further.

Biochemical Pathways

Based on the antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound might affect pathways related to cell growth and survival .

Result of Action

Similar compounds have shown promising antimicrobial and anticancer activities . These compounds may inhibit cell growth or induce cell death, but the specific molecular and cellular effects need to be studied further.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUPHGUDXRHELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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